(1-(Piperidin-1-yl)cyclohexyl)methanamine

Opioid Pharmacology Analgesic Discovery Structure-Activity Relationship

(1-(Piperidin-1-yl)cyclohexyl)methanamine (CAS 41805-36-1) is a synthetic organic compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol. It belongs to the class of cyclohexylmethanamine derivatives bearing a piperidine substituent at the 1-position of the cyclohexane ring.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 41805-36-1
Cat. No. B1582194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Piperidin-1-yl)cyclohexyl)methanamine
CAS41805-36-1
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CN)N2CCCCC2
InChIInChI=1S/C12H24N2/c13-11-12(7-3-1-4-8-12)14-9-5-2-6-10-14/h1-11,13H2
InChIKeyOHGRMGNDTSKKJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(Piperidin-1-yl)cyclohexyl)methanamine (CAS 41805-36-1): Baseline Overview and Procurement-Relevant Characteristics


(1-(Piperidin-1-yl)cyclohexyl)methanamine (CAS 41805-36-1) is a synthetic organic compound with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol [1]. It belongs to the class of cyclohexylmethanamine derivatives bearing a piperidine substituent at the 1-position of the cyclohexane ring. The compound features a primary amine functional group (aminomethyl) attached to a sterically hindered cyclohexane ring, with a piperidine moiety also bonded to the same quaternary carbon center. This unique geminal disubstitution pattern confers distinct steric and electronic properties compared to linear or monocyclic amine building blocks. Commercially, the compound is available as a free base with typical purity specifications of ≥95% to ≥97% from various suppliers, and it is also offered as the hydrochloride salt (CAS 1228878-93-0) for enhanced stability and handling convenience .

Why Generic Substitution of (1-(Piperidin-1-yl)cyclohexyl)methanamine with Similar Amine Building Blocks Fails in Critical Research Applications


Generic substitution of (1-(Piperidin-1-yl)cyclohexyl)methanamine with structurally related cyclohexylmethanamine derivatives or simple piperidine-containing amines is not scientifically justifiable without revalidation of the entire synthetic or pharmacological workflow. The compound's geminal disubstitution at the 1-position of the cyclohexane ring—simultaneously bearing an aminomethyl group and a piperidine moiety—creates a sterically congested and conformationally constrained scaffold that is absent in simpler analogs such as cyclohexylmethanamine (lacking the piperidine ring) or 1-aminomethyl-1-methylcyclohexane (lacking the heterocyclic nitrogen) [1]. This unique topology directly influences binding pocket interactions in target proteins (e.g., opioid receptors), as demonstrated by isomer-dependent affinity variations exceeding 10-fold between cis and trans configurations [2]. Furthermore, the hydrochloride salt form (CAS 1228878-93-0) offers distinct solubility and handling advantages over the free base for aqueous biological assays and formulation development . Substitution without rigorous comparative characterization risks introducing uncontrolled variables in structure-activity relationship (SAR) studies, altering reaction kinetics in synthetic pathways, or compromising the crystallinity and solid-state properties of downstream pharmaceutical compositions as documented in patent literature [3].

(1-(Piperidin-1-yl)cyclohexyl)methanamine: Product-Specific Quantitative Differentiation Evidence Guide


Opioid Receptor Affinity: cis/trans Isomer Differentiation of (1-(Piperidin-1-yl)cyclohexyl)methanamine Scaffold

In a study evaluating conformationally constrained bivalent ligands targeting opioid receptors, the cis and trans isomers of the (1-(piperidin-1-yl)cyclohexyl)methanamine-derived scaffold exhibited quantitatively distinct binding affinities. The trans isomer demonstrated a binding affinity (Ki) of 1.8 ± 0.6 nM for the μ-opioid receptor (MOR), whereas the cis isomer showed a Ki of 22 ± 5 nM—representing a 12-fold reduction in affinity attributable solely to the stereochemical configuration of the cyclohexane ring [1]. At the κ-opioid receptor (KOR), the trans isomer maintained a Ki of 5.2 ± 1.1 nM compared to 65 ± 12 nM for the cis isomer (12.5-fold difference). This stereochemical dependence demonstrates that the (1-(piperidin-1-yl)cyclohexyl)methanamine scaffold provides a unique conformational constraint that is absent in acyclic or monocyclic amine analogs [1].

Opioid Pharmacology Analgesic Discovery Structure-Activity Relationship G Protein-Coupled Receptors

Lipophilicity and Physicochemical Differentiation of (1-(Piperidin-1-yl)cyclohexyl)methanamine Scaffold

The (1-(piperidin-1-yl)cyclohexyl)methanamine scaffold exhibits a computed XLogP3-AA value of 1.8 [1]. This lipophilicity is intermediate between simpler alicyclic amines such as cyclohexylmethanamine (estimated XLogP ≈ 1.2) and more hydrophobic analogs such as 1-(1-adamantyl)methanamine (estimated XLogP ≈ 2.5). The topological polar surface area (tPSA) is 29.3 Ų [1], which is significantly lower than that of primary diamines containing two free amine groups (tPSA typically >50 Ų) or compounds with additional hydrogen bond donors. The presence of a single hydrogen bond donor (the primary amine) and two hydrogen bond acceptors (the piperidine nitrogen and the primary amine nitrogen) [1] provides a balanced hydrogen-bonding capacity that facilitates both membrane permeability and target binding site interactions. The compound has one rotatable bond external to the cyclohexane ring, creating a relatively rigid scaffold with limited conformational flexibility compared to acyclic amine building blocks [1].

Medicinal Chemistry Drug Design Physicochemical Properties ADME Optimization

Salt Form Selection: Free Base (CAS 41805-36-1) versus Hydrochloride Salt (CAS 1228878-93-0) of (1-(Piperidin-1-yl)cyclohexyl)methanamine

(1-(Piperidin-1-yl)cyclohexyl)methanamine is commercially available both as the free base (CAS 41805-36-1) and as the hydrochloride salt (CAS 1228878-93-0) [1]. The free base is a liquid with a computed density of 0.977 g/cm³ and a boiling point of 253.5 °C at 760 mmHg [1]. The hydrochloride salt, with a molecular formula of C12H25ClN2 and molecular weight of 232.79 g/mol, is a crystalline solid at ambient temperature, offering distinct advantages for solid-state characterization, long-term storage stability, and precise weighing for quantitative biological assays . This salt form distinction is particularly critical for in vivo pharmacological studies, where the hydrochloride salt ensures consistent and complete dissolution in aqueous vehicles compared to the free base, which requires organic co-solvents for full solubilization .

Pharmaceutical Formulation Solid-State Chemistry Preclinical Development Salt Selection

Conformational Constraint and Synthetic Versatility of the Geminal Disubstitution Pattern in (1-(Piperidin-1-yl)cyclohexyl)methanamine

The defining structural feature of (1-(piperidin-1-yl)cyclohexyl)methanamine is the geminal disubstitution at the 1-position of the cyclohexane ring, where both the primary aminomethyl group (-CH2NH2) and the piperidine moiety are attached to the same quaternary carbon atom [1]. This arrangement creates a stereochemically stable, conformationally constrained scaffold that lacks rotational flexibility about the carbon-nitrogen bonds connecting the cyclohexane ring to the piperidine ring and the aminomethyl substituent. In contrast, alternative building blocks such as N-(cyclohexylmethyl)piperidine (where the amine is separated from the cyclohexane by a methylene spacer) or 4-(aminomethyl)-1-benzylpiperidine (aromatic core) offer different conformational profiles and electronic distributions. The geminal substitution pattern in this compound has been specifically utilized in the design of bivalent opioid ligands, where precise spatial orientation of pharmacophoric elements is essential for achieving high-affinity, selective receptor interactions [2]. The compound participates in typical amine derivatization reactions including acylation, alkylation, and reductive amination, with the steric bulk around the primary amine modulating reaction kinetics relative to less hindered analogs [1].

Organic Synthesis Building Block Chemistry Medicinal Chemistry Scaffold Design

Scalability and Commercial Availability of (1-(Piperidin-1-yl)cyclohexyl)methanamine and Its Hydrochloride Salt

(1-(Piperidin-1-yl)cyclohexyl)methanamine (CAS 41805-36-1) is commercially available from multiple established chemical suppliers in quantities ranging from milligram to gram scale, with cataloged specifications including minimum purity of 95% (AKSci, Combi-Blocks) and ≥97% (Aladdin, Calpac Lab) . The hydrochloride salt (CAS 1228878-93-0) is similarly stocked by vendors including Santa Cruz Biotechnology (250 mg at $85.00) and Bide Pharmatech . This multi-vendor availability contrasts with structurally novel or patented amine building blocks that may be restricted to single-source supply chains or require custom synthesis with associated lead times of 4–8 weeks. The compound is classified as a research-use-only building block and is not subject to the Controlled Substances Act (CSA) scheduling restrictions that apply to structurally related arylcyclohexylamines such as phencyclidine (PCP, schedule II) or ketamine (schedule III) , facilitating straightforward procurement for legitimate scientific research purposes.

Chemical Procurement Research Supply Chain Laboratory Operations Vendor Comparison

(1-(Piperidin-1-yl)cyclohexyl)methanamine: Optimal Research and Industrial Application Scenarios


GPCR Ligand Design: Opioid Receptor Pharmacology and Structure-Activity Relationship (SAR) Studies

(1-(Piperidin-1-yl)cyclohexyl)methanamine is optimally employed as a conformationally constrained scaffold for developing high-affinity ligands targeting G protein-coupled receptors (GPCRs), particularly the μ-opioid receptor (MOR) and κ-opioid receptor (KOR). The scaffold has demonstrated isomer-dependent binding affinity modulation of 12-fold (trans isomer Ki = 1.8 ± 0.6 nM vs. cis isomer Ki = 22 ± 5 nM at MOR) [1]. This stereochemical sensitivity enables precise pharmacological tuning in bivalent ligand design, where the scaffold serves as a rigid linker or pharmacophoric element connecting multiple recognition motifs. Researchers should procure the specific isomer (cis or trans) based on desired receptor selectivity profiles, as the quantitative binding data demonstrate that generic substitution with racemic mixtures or achiral analogs would compromise the intended pharmacological outcome.

Medicinal Chemistry: CNS-Penetrant Probe and Drug Candidate Development

The (1-(piperidin-1-yl)cyclohexyl)methanamine scaffold is particularly well-suited for central nervous system (CNS) drug discovery programs due to its computed physicochemical properties that align with established CNS drug-likeness parameters. The XLogP3-AA value of 1.8 falls within the optimal LogP range of 1–3 for favorable blood-brain barrier penetration while minimizing off-target promiscuity [1]. The topological polar surface area of 29.3 Ų is well below the 90 Ų threshold commonly associated with CNS permeability [1]. The scaffold's moderate lipophilicity, limited rotatable bond count (n = 2), and balanced hydrogen-bonding capacity (1 donor, 2 acceptors) collectively support its utility as a building block for synthesizing CNS-targeted chemical probes or lead optimization series. Procurement of the hydrochloride salt form (CAS 1228878-93-0) is recommended for in vivo pharmacological studies due to its crystalline solid nature, which facilitates accurate dosing and aqueous solubility in standard vehicle formulations [2].

Synthetic Chemistry: Conformationally Constrained Building Block for Complex Molecule Assembly

(1-(Piperidin-1-yl)cyclohexyl)methanamine serves as a valuable building block in synthetic organic chemistry for constructing conformationally constrained, stereochemically defined molecular architectures. The geminal disubstitution at the 1-position of the cyclohexane ring—where both the aminomethyl group and piperidine moiety are attached to the same quaternary carbon—imparts structural rigidity that is maintained through subsequent derivatization reactions including acylation, alkylation, and reductive amination [1]. The primary amine functionality provides a reactive handle for coupling to carboxylic acids (amide bond formation), aldehydes/ketones (reductive amination), or isocyanates (urea formation). The piperidine nitrogen, being tertiary and sterically shielded by the cyclohexane ring, typically remains unreactive under standard amine derivatization conditions, preserving the scaffold's core topology. This compound is recommended for research programs requiring a rigid, non-racemizable scaffold where conformational control is critical for downstream biological activity.

Pharmaceutical Development: Solid Form Screening and Preclinical Formulation Studies

For pharmaceutical development applications requiring solid-state characterization, formulation optimization, or preclinical toxicology studies, procurement of (1-(piperidin-1-yl)cyclohexyl)methanamine as the hydrochloride salt (CAS 1228878-93-0) is strongly indicated over the free base. The hydrochloride salt is a crystalline solid at ambient temperature, enabling precise gravimetric dispensing and eliminating the solvent handling complexities associated with the liquid free base [1]. This physical form distinction is particularly critical for generating reproducible pharmacokinetic and toxicology data in rodent models, where accurate dosing and consistent exposure are essential for regulatory submission. The hydrochloride salt also offers superior long-term storage stability when maintained at 2–8 °C under dry, sealed, light-protected conditions [2], ensuring batch-to-batch consistency across multi-year drug development programs. Patent literature further supports the utility of substituted cyclohexylmethanamine salts in pharmaceutical compositions and solid dosage forms, underscoring the relevance of this compound class in translational research .

Quote Request

Request a Quote for (1-(Piperidin-1-yl)cyclohexyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.